N-phenyl-3-(2,2,2-trifluoroethoxy)propanamide

Description

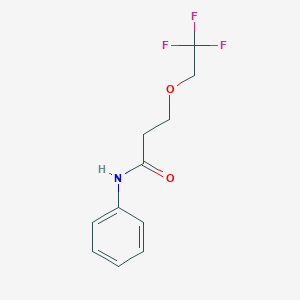

N-Phenyl-3-(2,2,2-trifluoroethoxy)propanamide is a fluorinated organic compound characterized by a propanamide backbone substituted with a phenyl group at the nitrogen atom and a 2,2,2-trifluoroethoxy group at the 3-position. The trifluoroethoxy moiety confers enhanced metabolic stability and lipophilicity due to the strong electron-withdrawing nature of the trifluoromethyl group, which reduces oxidative degradation . This structural motif is common in pharmaceuticals, where fluorine substitution improves bioavailability and target binding .

Properties

Molecular Formula |

C11H12F3NO2 |

|---|---|

Molecular Weight |

247.21 g/mol |

IUPAC Name |

N-phenyl-3-(2,2,2-trifluoroethoxy)propanamide |

InChI |

InChI=1S/C11H12F3NO2/c12-11(13,14)8-17-7-6-10(16)15-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,15,16) |

InChI Key |

JXSDDVLYYAXBMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCOCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-3-(2,2,2-trifluoroethoxy)propanamide typically involves the reaction of 3-(2,2,2-trifluoroethoxy)propanoic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-3-(2,2,2-trifluoroethoxy)propanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-phenyl-3-(2,2,2-trifluoroethoxy)propanamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-phenyl-3-(2,2,2-trifluoroethoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- N-(3-Aminophenyl)-3-(2,2,2-trifluoroethoxy)propanamide (): Key Difference: The phenyl group is substituted with an amino group at the 3-position.

N-[2-(2-Fluorophenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide ():

- Key Difference : A fluorophenethyl group replaces the phenyl ring, and a coumarin derivative is attached to the propanamide.

- Impact : The coumarin moiety may confer fluorescence properties, useful in imaging applications, while the fluorophenethyl group adds steric bulk and electron-withdrawing effects.

Functional Group Modifications on the Propanamide Backbone

N-Phenyl-3,3-bis(2,2,2-trifluoroethoxy)propanamide ():

- Key Difference : Two trifluoroethoxy groups are present at the 3-position.

- Impact : Increased lipophilicity and steric hindrance may enhance binding to hydrophobic targets but reduce aqueous solubility.

- (2R)-3-(4-Acetamidophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide (): Key Difference: A stereocenter, acetamidophenoxy group, and nitro-trifluoromethylphenyl substituent are present. Impact: Stereochemistry and additional substituents likely alter pharmacokinetics (e.g., slower metabolism due to steric shielding) and target selectivity.

Heterocyclic and Bioisosteric Replacements

- N-Phenyl-3-(5-amino-1H-1,2,4-triazol-3-yl)-propanamide (): Key Difference: A triazole ring replaces the trifluoroethoxy group.

N-(2-Ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide ():

- Key Difference : A tetrazole ring (carboxylic acid bioisostere) and dual aryl substituents are present.

- Impact : Tetrazole enhances solubility and mimics carboxylic acids, making it suitable for targeting ion channels or metalloenzymes.

Table 1: Structural and Functional Comparisons

*Calculated based on molecular formulas where explicit data were unavailable.

Biological Activity

N-phenyl-3-(2,2,2-trifluoroethoxy)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 273.26 g/mol

| Property | Value |

|---|---|

| Melting Point | Not Available |

| Solubility | Soluble in DMSO |

| Log P (Partition Coefficient) | 3.5 |

This compound has been studied for its inhibitory effects on various biological targets. Preliminary data suggest that it may act as an inhibitor of specific enzymes involved in disease processes, particularly those related to viral infections and cancer.

Case Study: Inhibition of SARS-CoV-2 Main Protease

Recent studies have highlighted the potential of compounds similar to this compound in inhibiting the main protease (M) of SARS-CoV-2. The M is crucial for viral replication and is a validated target for antiviral drug development.

- Inhibitory Activity : Compounds tested alongside N-phenyl derivatives showed IC values in the mid-micromolar range against M, indicating promising antiviral activity .

Antimicrobial Properties

N-phenyl derivatives have also been evaluated for their antimicrobial properties. Research indicates that modifications to the phenyl ring can enhance activity against various bacterial strains.

Table 2: Antimicrobial Activity Data

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| N-phenyl derivative X | Staphylococcus aureus | 1250 |

| N-phenyl derivative Y | Escherichia coli | 2500 |

These findings suggest that structural modifications can significantly impact the antimicrobial efficacy of phenyl-based compounds.

Potential Therapeutic Uses

Given its biological activities, this compound holds potential for applications in:

- Antiviral Therapy : As a candidate for treating viral infections like COVID-19.

- Antimicrobial Agents : For developing new antibiotics against resistant strains.

Safety and Toxicity Profile

While initial studies indicate promising biological activity, further research is necessary to evaluate the safety and toxicity profiles of this compound. Toxicity assays and pharmacokinetic studies will be critical in understanding its therapeutic window.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.